molecular formula C19H19N5O3S B2410622 N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 734537-58-7

N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2410622
CAS RN: 734537-58-7
M. Wt: 397.45
InChI Key: LCUORWKLKQJAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds structurally related to N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide have been synthesized and investigated for their antimicrobial properties. For example, formazans derived from Mannich bases of related thiadiazole compounds exhibited moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014). Similarly, sulfanilamide derivatives have been synthesized, characterized, and evaluated for antimicrobial activities, demonstrating that structural modifications can influence antimicrobial efficacy (Lahtinen et al., 2014).

Analgesic and Anti-inflammatory Applications

The structural analysis of capsaicinoids, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has provided insights into their potential analgesic applications. The study of these compounds' crystal structures and intermolecular hydrogen bonds suggests a basis for their potency and stability as analgesics (Park et al., 1995).

Enzyme Inhibitory Activities

Research on N-substituted triazole compounds has shown potential enzyme inhibitory activities, including inhibition of carbonic anhydrase and cholinesterase enzymes. These activities are crucial for developing drugs targeting various diseases, including neurodegenerative conditions (Virk et al., 2018).

Anticancer Applications

Compounds with the 1,2,4-triazole moiety have been evaluated for their anticancer activities. For instance, gold (III) and nickel (II) complexes derived from tetrazole-triazole compounds exhibited cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Ghani & Alabdali, 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12(25)13-7-9-14(10-8-13)21-17(26)11-28-19-23-22-18(24(19)20)15-5-3-4-6-16(15)27-2/h3-10H,11,20H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUORWKLKQJAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.